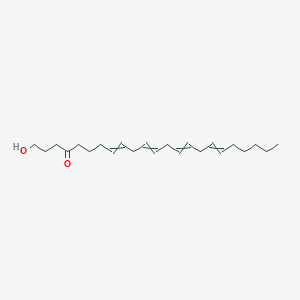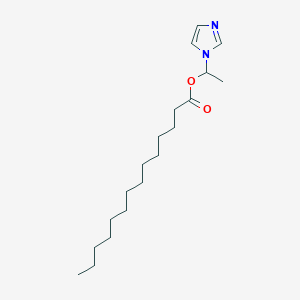
1-(1H-Imidazol-1-yl)ethyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-1-yl)ethyl tetradecanoate is a compound that features an imidazole ring attached to an ethyl chain, which is further linked to a tetradecanoate (myristate) ester. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in many biologically active molecules. The tetradecanoate ester is a fatty acid ester, commonly found in natural fats and oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)ethyl tetradecanoate typically involves the esterification of 1-(1H-Imidazol-1-yl)ethanol with tetradecanoic acid. The reaction can be catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under reflux conditions to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to achieve high yields and selectivity under milder conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-1-yl)ethyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the imidazole ring.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: 1-(1H-Imidazol-1-yl)ethanol and tetradecanol.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-1-yl)ethyl tetradecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to the presence of the imidazole ring.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)ethyl tetradecanoate involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active imidazole-containing moiety.
Comparison with Similar Compounds
1-(1H-Imidazol-1-yl)ethanol: Shares the imidazole ring but lacks the tetradecanoate ester.
1-(1H-Imidazol-1-yl)ethyl acetate: Similar structure but with a shorter acetate ester.
1-(1H-Imidazol-1-yl)ethyl hexadecanoate: Similar structure but with a longer hexadecanoate ester.
Uniqueness: 1-(1H-Imidazol-1-yl)ethyl tetradecanoate is unique due to its specific combination of the imidazole ring and the tetradecanoate ester, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
562069-47-0 |
|---|---|
Molecular Formula |
C19H34N2O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-imidazol-1-ylethyl tetradecanoate |
InChI |
InChI=1S/C19H34N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(22)23-18(2)21-16-15-20-17-21/h15-18H,3-14H2,1-2H3 |
InChI Key |
LINNUSCVVYVOLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)
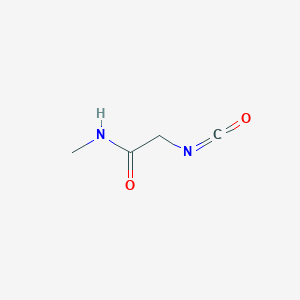
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
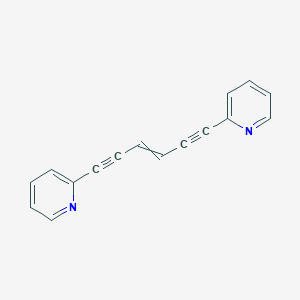
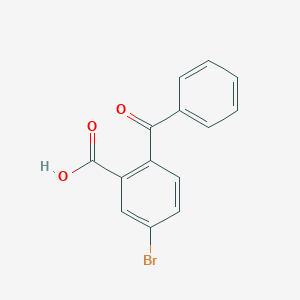
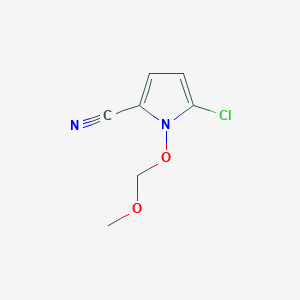
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
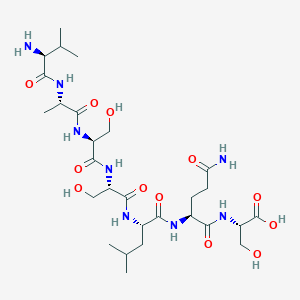
![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
